2-Amino-N-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide
Description
Properties
IUPAC Name |
2-amino-N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c1-11-5-3-4-8(11)7-12(2)9(13)6-10/h8H,3-7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXHOIQBFYCJNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CN(C)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide typically involves the reaction of N-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide with an appropriate amine source. The reaction is carried out under controlled conditions, often involving the use of solvents such as dichloromethane or ethanol. The reaction temperature is maintained at a moderate level to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is typically purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Group
The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding distinct products:
| Conditions | Reagents | Products | Mechanism | Reference |
|---|---|---|---|---|
| Acidic hydrolysis | HCl (6 M), reflux | 2-Aminoacetic acid + N-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)amine | Acid-catalyzed nucleophilic attack | |
| Basic hydrolysis | NaOH (2 M), 80°C | Sodium 2-aminoacetate + N-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)amine | Base-induced cleavage of amide |
Key Findings :
-
Acidic conditions favor protonation of the amide oxygen, enhancing electrophilicity for water attack.
-
Basic hydrolysis proceeds via deprotonation of the amide nitrogen, destabilizing the carbonyl group.
Acylation Reactions
The primary amine group reacts with acylating agents to form secondary amides:
Mechanistic Insight :
-
Pyridine neutralizes HCl byproduct, driving the reaction forward.
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Steric hindrance from the pyrrolidine group may reduce reactivity compared to linear amines.
Alkylation of Amine Groups
Both the primary and tertiary amines participate in alkylation:
| Alkylating Agent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 60°C, 12 h | N,N-Dimethyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide | Primary amine alkylation | |
| Ethyl bromoacetate | Et₃N, THF, reflux | Ethyl 2-(N-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)acetamido)acetate | Secondary site reaction |
Notable Observations :
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The tertiary amine in the pyrrolidine ring is less nucleophilic, favoring alkylation at the primary amine.
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Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing ionic intermediates.
Oxidation Reactions
The tertiary amine in the pyrrolidine ring is susceptible to oxidation:
Structural Limitation :
-
The saturated pyrrolidine ring prevents epoxidation; oxidation is restricted to N-oxide formation.
Condensation with Carbonyl Compounds
The primary amine forms Schiff bases with aldehydes:
| Aldehyde | Conditions | Product | Stability | Reference |
|---|---|---|---|---|
| Formaldehyde | MeOH, RT, 3 h | (E)-N-Methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-2-(iminomethyl)acetamide | Reversible in aqueous media | |
| Benzaldehyde | EtOH, Δ, 12 h | (E)-N-Methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-2-(benzylideneamino)acetamide | Crystalline solid |
Applications :
-
Schiff bases serve as intermediates in asymmetric synthesis and metal coordination.
Metal Complexation
The compound acts as a polydentate ligand for transition metals:
| Metal Salt | Conditions | Complex | Geometry | Reference |
|---|---|---|---|---|
| Mn(CF₃SO₃)₂ | Acetonitrile, RT | Mn(L)₂₂ (L = ligand) | Octahedral | |
| CuCl₂ | MeOH, Δ | [Cu(L)Cl₂] | Square planar |
Coordination Sites :
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The primary amine and amide oxygen donate electron pairs to the metal center.
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Pyrrolidine nitrogen may participate in weaker interactions.
Scientific Research Applications
Overview
2-Amino-N-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide is a compound with significant potential in various scientific fields, particularly in neuropharmacology and medicinal chemistry. Its unique structure, which includes an acetamide group and a pyrrolidine moiety, suggests a range of biological activities and applications.
Neuropharmacology
The compound exhibits notable interactions with neurotransmitter systems, particularly those involving acetylcholine and dopamine pathways. This positions it as a candidate for research into cognitive enhancement and treatment of neurodegenerative disorders.
Potential Therapeutic Uses
- Cognitive Disorders : Due to its structural similarities with known cognitive enhancers, it may have applications in treating conditions like Alzheimer's disease.
- Mood Disorders : Preliminary studies suggest that it may modulate mood-related pathways, indicating potential use in antidepressant therapies.
Interaction Studies
Preliminary data indicate that this compound may interact with various receptors:
- G-Protein Coupled Receptors (GPCRs) : Its ability to modulate GPCR activity could lead to new therapeutic avenues in drug discovery.
- Enzyme Modulation : The compound may act as an agonist or antagonist for specific enzymes involved in neurotransmission.
Case Studies and Research Findings
Recent studies have focused on the pharmacological effects of compounds similar to this compound. For instance:
- Research published in the Journal of Medicinal Chemistry explored the effects of pyrrolidine derivatives on cognitive function, suggesting that modifications to the pyrrolidine ring can significantly impact efficacy and receptor binding .
- Another study examined the interaction of similar compounds with vasopressin receptors, indicating potential anxiolytic effects that could be relevant for mood disorders .
Mechanism of Action
The mechanism of action of 2-Amino-N-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound belongs to a class of N-substituted acetamides with variations in alkyl chains and cyclic amine moieties. Key analogs include:
Key Observations :
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., ) exhibit higher solubility than free bases. The target compound’s solubility in polar solvents is likely moderate due to its tertiary amine.
- Stability : Discontinuation may suggest instability under storage or biological conditions, though specifics are unclear.
Biological Activity
2-Amino-N-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide, identified by its molecular formula C9H19N3O and a molecular weight of 185.27 g/mol, is a compound of significant interest in medicinal chemistry due to its unique structural features. This compound includes a primary amine group, a methyl group on nitrogen, and a pyrrolidine ring, which are crucial for its biological activity. The acetamide functional group enhances its solubility and reactivity, making it suitable for various applications in pharmacology and neuropharmacology.
Neuropharmacological Potential
Research indicates that this compound may interact with neurotransmitter systems, particularly acetylcholine and dopamine pathways. These interactions suggest potential applications in enhancing cognitive functions and treating cognitive disorders such as Alzheimer's disease. Compounds with similar structures have previously shown promise in memory enhancement.
The compound's mechanism of action likely involves binding to specific receptors or enzymes, modulating their activity, and triggering downstream signaling pathways. This modulation can influence various biological processes, including neurotransmission and neuroprotection.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-Methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)acetamide | Similar pyrrolidine structure | Potentially less effective in cognitive enhancement |
| 1-Methylpyrrolidine | Simple pyrrolidine without acetamide | Lacks specific biological activity |
| N,N-Dimethylacetamide | Contains dimethyl groups instead of pyrrolidine | Primarily used as a solvent; less biological relevance |
The distinct combination of an acetamide group with a chiral pyrrolidine ring in this compound suggests enhanced biological activity compared to these similar compounds.
Pharmacodynamics
Preliminary pharmacodynamic studies indicate that the compound may exhibit allosteric modulation of G-protein-coupled receptors (GPCRs), which are critical targets in drug development. Understanding these interactions could provide insights into its therapeutic potential across various conditions .
Q & A
Q. What are the recommended synthetic routes and optimization strategies for 2-Amino-N-methyl-N-(1-methyl-pyrrolidin-2-ylmethyl)-acetamide?
Synthesis typically involves multi-step reactions, starting with the formation of the pyrrolidine-methyl backbone followed by amidation. A common approach is coupling 1-methylpyrrolidine-2-ylmethanamine with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile). Optimization may include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency due to improved solubility of intermediates.
- Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation.
- Purification : Column chromatography (silica gel, eluting with CH₂Cl₂:MeOH gradients) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Q. How should researchers characterize the compound’s purity and structural integrity?
Standard analytical workflows include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the methyl-pyrrolidine and acetamide moieties. Key signals include δ ~2.2 ppm (N-methyl groups) and δ ~3.5 ppm (pyrrolidine CH₂).
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺) and fragmentation patterns.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, with mobile phases like acetonitrile/water (0.1% TFA) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in crystallographic data for this compound?
Conflicting crystallographic data (e.g., bond angles or torsion discrepancies) may arise from polymorphism or solvent inclusion. Mitigation strategies include:
- Data collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) at low temperatures (100 K) to minimize thermal motion artifacts.
- Refinement : Employ SHELXL for small-molecule refinement, leveraging restraints for disordered regions and validating with R-factor convergence (<5%) .
- Complementary techniques : Pair XRD with solid-state NMR to cross-validate hydrogen bonding and molecular packing .
Q. How can researchers design stability studies to evaluate degradation pathways under varying conditions?
Stability studies should assess:
- Hydrolytic degradation : Incubate the compound in buffered solutions (pH 1–10) at 37°C for 24–72 hours, monitoring via HPLC for breakdown products (e.g., acetic acid or pyrrolidine derivatives).
- Oxidative stress : Expose to H₂O₂ (3% v/v) or UV light (254 nm) to identify photo-oxidation byproducts.
- Storage conditions : Test long-term stability at −20°C (lyophilized) vs. 25°C/60% RH (solid state), with periodic LC-MS analysis .
Q. What methodologies are effective for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., GPCRs or kinases). Parameterize the compound’s charge states (protonated pyrrolidine nitrogen) for accuracy.
- Surface plasmon resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding kinetics (ka/kd) at varying compound concentrations.
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding modes .
Data Analysis and Contradiction Management
Q. How to reconcile discrepancies in bioactivity data across different assay platforms?
Inconsistent IC₅₀ values may arise from assay variability (e.g., cell line heterogeneity or endpoint detection methods). Solutions include:
- Standardization : Use a reference compound (e.g., staurosporine for kinase assays) to normalize inter-assay variability.
- Dose-response validation : Repeat assays with 8–12 concentration points and fit data using nonlinear regression (e.g., GraphPad Prism).
- Orthogonal assays : Confirm activity with functional readouts (e.g., calcium flux for GPCRs) alongside biochemical assays .
Q. What statistical approaches are recommended for analyzing structure-activity relationship (SAR) data?
- Multivariate analysis : Apply principal component analysis (PCA) or partial least squares (PLS) to correlate structural descriptors (e.g., logP, polar surface area) with activity.
- Machine learning : Train random forest models on datasets (>50 analogs) to predict activity cliffs and guide synthetic prioritization.
- Outlier identification : Use Grubbs’ test to exclude anomalous data points arising from experimental error .
Safety and Compliance
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particles.
- Waste disposal : Collect organic waste in designated containers for incineration by certified agencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
